molecular formula C28H35FN2O5 B12108510 Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate

Cat. No.: B12108510
M. Wt: 498.6 g/mol
InChI Key: RCAQDMFSQRPAGC-UHFFFAOYSA-N
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Description

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, fluoro, formyl, phenylmethoxy, and imidazolidine

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate include other imidazolidine derivatives and compounds with similar functional groups, such as:

Uniqueness

Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific investigation .

Biological Activity

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound's IUPAC name indicates a complex arrangement of functional groups, including tert-butyl, fluoro, formyl, and imidazolidine moieties. Its molecular formula is C28H35FN2O5C_{28}H_{35}FN_2O_5 with a molecular weight of approximately 498.6 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the imidazolidine ring suggests potential enzyme inhibition or receptor modulation, which could lead to various pharmacological effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on imidazolidine derivatives have shown their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory activity. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may also possess anti-inflammatory properties .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. A study involving similar phenolic compounds demonstrated significant antibacterial activity against various strains, indicating that the presence of the phenylmethoxy group might enhance such effects .

Case Studies

  • Anticancer Activity : In vitro studies on related compounds showed that they effectively inhibited the growth of breast and colon cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Research : A study conducted on imidazolidine derivatives revealed that they significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Testing : Compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacteria

Properties

IUPAC Name

tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN2O5/c1-27(2,3)25-30(7)24(33)22(31(25)26(34)36-28(4,5)6)14-19-13-20(16-32)23(15-21(19)29)35-17-18-11-9-8-10-12-18/h8-13,15-16,22,25H,14,17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQDMFSQRPAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)C(N1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2F)OCC3=CC=CC=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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